molecular formula C20H28O3 B1671453 Gestonorone CAS No. 2137-18-0

Gestonorone

Cat. No. B1671453
CAS RN: 2137-18-0
M. Wt: 316.4 g/mol
InChI Key: GTFUITFQDGVJSK-XGXHKTLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gestonorone, also known as 17α-Hydroxy-19-norprogesterone or 17α-Hydroxy-19-norpregn-4-ene-3,20-dione, is a progestin of the 19-norprogesterone and 17α-hydroxyprogesterone groups . It belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives . These are steroids with a structure based on a hydroxylated prostane moiety .


Molecular Structure Analysis

Gestonorone has a molecular formula of C20H28O3 . Its average mass is 316.435 Da and its monoisotopic mass is 316.203857 Da . The structure is based on a hydroxylated prostane moiety .


Physical And Chemical Properties Analysis

Gestonorone has a density of 1.2±0.1 g/cm3 . Its boiling point is 484.9±45.0 °C at 760 mmHg . The vapor pressure is 0.0±2.8 mmHg at 25°C . The compound has a polar surface area of 54 Å2 .

Safety And Hazards

Gestonorone may decrease the anticoagulant activities of certain drugs . It is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 1A . It is also hazardous to the aquatic environment .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFUITFQDGVJSK-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175631
Record name Gestonorone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gestonorone

CAS RN

2137-18-0
Record name Gestonorone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2137-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gestonorone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002137180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gestonorone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gestonorone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gestonorone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GESTONORONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4G605B7VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gestonorone
Reactant of Route 2
Reactant of Route 2
Gestonorone
Reactant of Route 3
Gestonorone
Reactant of Route 4
Gestonorone
Reactant of Route 5
Gestonorone
Reactant of Route 6
Gestonorone

Citations

For This Compound
344
Citations
F Orestano, JE Altwein, P Knapsten… - Journal of Steroid …, 1975 - Elsevier
Selective uptake of H 3 -testosterone in human benign prostatic hypertrophy (BPH) has been demonstrated by in vitro and in vivo studies. 5α-dihydrotcstosteronc and 5α,3α-…
Number of citations: 28 www.sciencedirect.com
E Pannunzio, R D'Ascenzo, F Giardinetti… - Urologia …, 1986 - journals.sagepub.com
II lento, rna progressivo aumento dell'eta media della popolazione maschile, rende sempre piii frequente l'osservazione di pazienti affetti da ipertrofia prostatica benigna (IPB). Fra gli …
Number of citations: 10 journals.sagepub.com
T Hayashi, HJ Glotz, T Aono, K Matsumoto - Journal of Steroid Biochemistry, 1979 - Elsevier
The mechanism of action of weight reduction of the ventral prostate by gestonorone caproate (GC) in rats was studied. GC was subcutaneously injected (100 mg/week/rat) for 3 weeks in …
Number of citations: 11 www.sciencedirect.com
F Orestano, JE Altwein - British Journal of Urology, 1976 - Wiley Online Library
… A 5‐day treatment with gestonorone caproate (200 mg daily and 200 mg on alternate days) … daily injections of gestonorone. Cyproterone acetate and gestonorone caproate on alternate …
M Marberger Jr, JE Altwein, F Orestano - Investigative Urology, 1976 - europepmc.org
… of 3H-testosterone and 1 and 2 mug of gestonorone caproate. In the normal kidney 61.4 per cent … Gestonorone caproate essentially did not influence testosterone turnover. This can be …
Number of citations: 5 europepmc.org
R Petry, J Mauss, T Senge… - … der Entwicklung und …, 1970 - Springer
After treatment with the anti-androgen cyproterone-acetate (30 mg d.) oligoor cryptospermia occured in 5 normal men after 7 1/2–15 1/2 weeks. Fructose in sperm plasma and total …
Number of citations: 3 link.springer.com
R Nagel - International Symposium on the Treatment of …, 1971 - Elsevier
Since 1965 a total of 73 patients with a benign prostatic hypertrophy (BPH) have been treated with various gestagens. Our results indicate that treatment is advisable only for inoperable …
Number of citations: 1 www.sciencedirect.com
F Neumann, M Kramer, G Raspé - Arzneimittel-forschung, 1968 - europepmc.org
[Endocrinologic action spectrum of 19-nor-17-alpha-hydroxyprogesterone capronate (Gestonorone capronate)]. - Abstract - Europe PMC … [Endocrinologic action spectrum of 19-nor-17-alpha-hydroxyprogesterone …
Number of citations: 7 europepmc.org
N Lopatkin, A Darenkow, J Sahmatow… - Acta Chirurgica …, 1980 - europepmc.org
Clinical trials with gestonorone led to favourable results in 65% of the patients. The drug is recommended particularly to patients in stage I or II of prostatic adenoma. It is justified to …
Number of citations: 2 europepmc.org
F Orestano, K Klose, A Rubin, P Knapstein, A JE - 1974 - pascal-francis.inist.fr
… SUPPRESSION BY DIETHYLSTILBESTROL AND GESTONORONE CAPRONATE … SUPPRESSION BY DIETHYLSTILBESTROL AND GESTONORONE CAPRONATE …
Number of citations: 11 pascal-francis.inist.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.